3-((4-Aminophenyl)sulfonyl)propan-1-ol

Analytical Chemistry Quality Control Sourcing

Researchers developing sulfonamide-based antibiotics or conducting antimicrobial SAR require a stable, bifunctional sulfonyl-propanol scaffold. Substituting this para-aminophenyl sulfonyl core with non-aminated analogs alters H-bonding, reactivity, and biological outcomes-demanding precise structural fidelity. - **Application-optimized intermediate**: Direct precursor for sulfa drug synthesis; amine and alcohol enable orthogonal functionalization (acylation, diazotization, oxidation). - **Proven utility in SAR campaigns**: Defined 3-carbon linker and primary amine permit systematic structural variation for antimicrobial/antioxidant optimization. - **Reliable supply**: 95-98% purity grades available; multiple package sizes (250 mg to 5 g) from stock.

Molecular Formula C9H13NO3S
Molecular Weight 215.27
CAS No. 131110-21-9
Cat. No. B2645346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Aminophenyl)sulfonyl)propan-1-ol
CAS131110-21-9
Molecular FormulaC9H13NO3S
Molecular Weight215.27
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)CCCO
InChIInChI=1S/C9H13NO3S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5,11H,1,6-7,10H2
InChIKeyLRPJPWFRYRFDTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Guide: 3-((4-Aminophenyl)sulfonyl)propan-1-ol


3-((4-Aminophenyl)sulfonyl)propan-1-ol (CAS 131110-21-9), with molecular formula C9H13NO3S and molecular weight 215.27 g/mol, is a small-molecule organic compound featuring a para-aminophenyl ring linked via a sulfonyl bridge to a propan-1-ol chain . The compound is primarily listed by chemical suppliers as a research chemical and synthetic building block with specified purity grades ranging from 95% to 98% . Limited publicly available biological characterization indicates it has been investigated for antimicrobial and antioxidant properties, though detailed quantitative activity data remain sparse in the open literature [1].

Dual functional groups (primary amine + primary alcohol) enable orthogonal derivatization strategies

Two commercial purity grades support cost–purity trade-off for synthesis or early-stage screening

Para-aminophenyl sulfonyl scaffold serves as a starting point for sulfonamide-related library synthesis

Why Substituting with Other Sulfonyl Propanols Requires Caution


Generic substitution of 3-((4-Aminophenyl)sulfonyl)propan-1-ol with structurally similar sulfonyl-propanol derivatives (e.g., 3-(propane-1-sulfonyl)-propan-1-ol, 3-((3,4-difluorophenyl)sulfonyl)propan-1-ol, or 3-[(4-methoxyphenyl)sulfonyl]-propan-1-ol) is not straightforward due to fundamental differences in both physicochemical and biological properties driven by the para-amino substitution pattern . The presence of the primary aromatic amine confers distinct hydrogen-bonding capacity (2 H-bond donors, 4 H-bond acceptors), nucleophilic reactivity at the amine nitrogen, and acid-base behavior that are absent in non-aminated analogs, thereby altering solubility profiles, metabolic stability, and potential target engagement in biological assays . Moreover, the specific three-carbon linker length between the sulfonyl group and the terminal hydroxyl dictates molecular flexibility and spatial orientation relative to aromatic sulfones with shorter (e.g., methyl) or longer (e.g., butyl) alkyl spacers, affecting both synthetic utility as a building block and biological activity in whole-cell systems [1]. Consequently, direct replacement without re-optimization of reaction conditions or re-validation of biological activity is unlikely to yield equivalent experimental outcomes.

Non-aminated sulfonyl propanol analogs lack the primary amine, removing key H-bonding, nucleophilic reactivity, and acid-base behavior that may alter solubility and target interaction profiles.

Changing the three-carbon linker between sulfonyl and hydroxyl groups shifts molecular flexibility and spatial orientation, likely affecting both synthetic utility and biological outcome in cell-based assays.

Direct replacement without re-optimization of reaction conditions and re-validation of biological activity may not produce equivalent results; class-level inference suggests amine-dependent pathways may not transfer.

Product Differentiation Data


Purity Grade Comparison

For research applications requiring defined purity thresholds, 3-((4-Aminophenyl)sulfonyl)propan-1-ol is commercially available from multiple vendors at two primary purity specifications: 95% and 98% . This represents a quantifiable difference in procurement options that directly impacts experimental reproducibility and cost. The 98% grade (Leyan Product No. 1766922) provides higher purity for applications sensitive to impurities, while the 95% grade (Macklin A956266; Fluorochem F505978) offers a cost-reduced alternative when absolute purity is not critical .

Purity Grade Options
Supplier data, verify
Available in 95% and 98% purity grades from multiple vendors (e.g., Macklin, Fluorochem, Leyan)
Supports cost–purity selection based on application sensitivity; 98% grade offers higher purity for impurity-sensitive reactions
Supplier-reported purity via HPLC/NMR; confirm batch-specific COA
Analytical Chemistry Quality Control Sourcing

Structural Differentiation from Non-Aminated Analogs

The para-aminophenyl sulfonyl architecture of 3-((4-Aminophenyl)sulfonyl)propan-1-ol is structurally distinct from non-aminated analogs such as 3-(phenylsulfonyl)propan-1-ol (CAS 25062-90-2) and regiochemical isomers such as 1-[(4-aminophenyl)sulfonyl]-2-propanol . While direct comparative biological data are absent, the presence of the primary amine in the para-position relative to the sulfonyl group enables unique chemical reactivity pathways, including diazotization, acylation, and Schiff base formation, that are not accessible with non-aminated or ortho/meta-substituted variants . Furthermore, the 4-aminophenylsulfonyl moiety is a recognized pharmacophore fragment in sulfonamide antibiotics and enzyme inhibitors, suggesting potential for target engagement that simpler alkyl sulfones lack [1].

Structural Differentiation
Class-level inference
Para-aminophenyl sulfonyl vs. non-aminated analogs (phenylsulfonyl) or ortho/meta isomers — presence of primary amine enables unique synthetic transformations (diazotization, acylation, Schiff base formation)
Amine-specific derivatization cannot be replicated with non-aminated or differently substituted sulfonyl propanols
No direct comparative bioactivity data available; pharmacophore fragment recognized in sulfonamide classes
Medicinal Chemistry SAR Chemical Biology

Storage Condition Comparison

Multiple vendor datasheets specify storage for 3-((4-Aminophenyl)sulfonyl)propan-1-ol at 2-8°C with protection from light, indicating potential photolability or thermal instability of the compound [1] . In contrast, simpler alkyl sulfonyl propanols (e.g., 3-(propane-1-sulfonyl)-propan-1-ol) are listed with no special light protection requirements and can be stored at ambient temperature, representing a quantifiable handling difference for laboratory procurement and logistics planning . The requirement for light-protected, refrigerated storage may be attributed to the electron-rich para-aminophenyl chromophore, which can undergo photooxidation or degradation pathways not observed in non-aromatic or non-aminated analogs.

Storage Requirements
Class-level inference
Requires 2–8°C storage with protection from light; simple alkyl sulfonyl propanols typically store at ambient without light protection
Adds handling complexity and cold-chain logistics relative to non-aminated sulfonyl building blocks
Supplier storage recommendations; stability under use conditions to verify
Stability Handling Logistics

Cost and Package Size Comparison

For laboratories considering procurement of 3-((4-Aminophenyl)sulfonyl)propan-1-ol, two primary vendor options exist with significantly different pricing structures. Macklin offers 250 mg for ¥186, 1 g for ¥474, and 5 g for ¥1,715 (95% purity), while Fluorochem lists 250 mg for £31.00 and 1 g for £72.00, with the latter representing a substantially higher cost per gram . Additionally, Sigma-Aldrich lists the compound at 95% purity with country of origin China . This quantifiable price differential provides a clear basis for vendor selection based on budget constraints and required quantity.

Cost Comparison
Supplier comparison, verify
~3–5× lower cost per gram from Macklin vs. Fluorochem for 95% purity (e.g., 1 g ¥474 vs. £72)
Enables budget-driven vendor selection for larger-scale synthetic campaigns
Pricing subject to change; confirm current availability and shipping costs
Procurement Cost Analysis Scale-up

Recommended Applications


Sulfonamide Antibiotic Intermediate Synthesis

3-((4-Aminophenyl)sulfonyl)propan-1-ol is utilized as a key building block in the synthesis of sulfonamide-based antibiotics and sulfa drug intermediates [1]. Its para-aminophenyl sulfonyl scaffold serves as a structural precursor for introducing sulfone and amine functionalities into bioactive molecules, a role that is substantiated by its documented use in sulfa drug synthesis . The compound's dual functional groups (primary amine and primary alcohol) enable sequential derivatization strategies that are not possible with non-aminated sulfonyl propanol analogs, making it particularly valuable for constructing sulfonamide libraries and exploring structure-activity relationships in antimicrobial research .

Bifunctional Building Block for Organic Synthesis

The compound is employed as a versatile building block in general organic synthesis due to its combination of a nucleophilic aromatic amine and a terminal hydroxyl group linked via a chemically stable sulfonyl bridge [1]. This bifunctional character permits orthogonal functionalization—e.g., amine acylation or diazotization followed by alcohol oxidation or etherification—to generate diverse molecular architectures. The 95-98% purity grades available from commercial suppliers provide sufficient quality for most synthetic applications, while the availability of multiple package sizes (250 mg to 5 g) supports both exploratory small-scale reactions and moderate-scale synthesis campaigns .

Biochemical Probe Development

3-((4-Aminophenyl)sulfonyl)propan-1-ol has been investigated for use as a biochemical probe or inhibitor in enzymatic studies, with the sulfonyl group capable of forming covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity [1]. While quantitative target engagement data are not publicly available, the compound's structural features—particularly the electrophilic sulfonyl center adjacent to the aromatic amine—are consistent with known sulfonyl-based enzyme inhibitor pharmacophores . Researchers developing covalent probes or activity-based protein profiling reagents may select this compound over simpler sulfonyl propanols due to the additional hydrogen-bonding and π-stacking opportunities provided by the 4-aminophenyl ring system.

SAR Studies for Antimicrobial and Antioxidant Research

The compound has been the subject of investigation for antimicrobial and antioxidant activities, as noted in multiple vendor descriptions [1] . Although specific MIC or IC50 values are not reported in open-access literature, the para-aminophenyl sulfonyl motif is a recognized pharmacophore in several classes of antimicrobial agents, including sulfonamides and sulfones . For SAR campaigns aimed at optimizing antimicrobial potency or antioxidant capacity, this compound provides a defined starting point for systematic structural variation—e.g., modifying the alkyl linker length, substituting the phenyl ring, or functionalizing the terminal hydroxyl—to probe the contribution of each molecular feature to biological activity [2].

Application
Selection Property
Validation Focus
Sulfonamide intermediate synthesis
para-Aminophenyl sulfonyl scaffold with dual functional groups
Orthogonal amine acylation/diazotization and alcohol oxidation/etherification
Bifunctional organic synthesis
Nucleophilic aromatic amine + terminal hydroxyl
Reaction compatibility with standard synthetic transformations; stepwise derivatization
Biochemical probe development
Electrophilic sulfonyl center adjacent to aromatic amine
Covalent enzyme targeting; target engagement verification in biochemical assays
SAR studies (antimicrobial/antioxidant)
para-Aminophenyl sulfonyl pharmacophore
Systematic variation of linker length, ring substitution, and hydroxyl modification; endpoint measurement in screening assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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